(4,4-Dimethylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is an organic compound with the chemical formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with two methyl groups at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (4,4-Dimethylcyclohexyl)methanol with a sulfonyl chloride reagent, such as methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Reduction: Reducing agents like lithium aluminum hydride in an inert solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceutical Research: In the synthesis of potential drug candidates and intermediates.
Material Science: In the modification of polymers and other materials to enhance their properties.
Biological Studies: As a tool for studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are often used to modify biological molecules or synthesize new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile but lacking the cyclohexane ring.
Tosyl Chloride: Another sulfonyl chloride derivative with a toluene ring instead of a cyclohexane ring.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity and use in fluorination reactions.
Uniqueness
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexane ring with two methyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLZLOEVLBHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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